REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].OS(C(F)(F)F)(=O)=O.[I:19]N1C(=O)CCC1=O>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([I:19])=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9]
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
9.57 g
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Type
|
reactant
|
Smiles
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IN1C(CCC1=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at RT for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture was quenched by the addition of water
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Type
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EXTRACTION
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Details
|
extracted with diethylether (3×150 ml)
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Type
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WASH
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Details
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The combined organic layer was washed with water, aqueous sodium thiosulfate, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
DISTILLATION
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Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by column chromatography (60-120 silica gel, 5% ethyl acetate in hexane)
|
Type
|
CUSTOM
|
Details
|
to afford the compound in 66% yield (6.2 g)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C=C1)I)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |